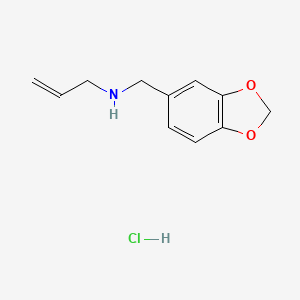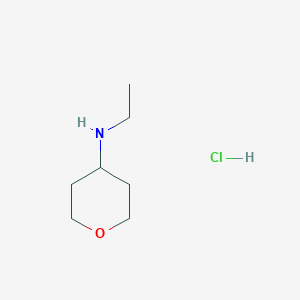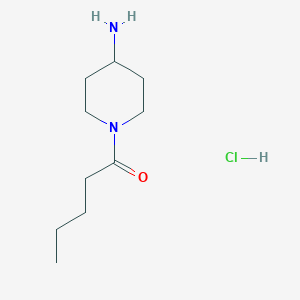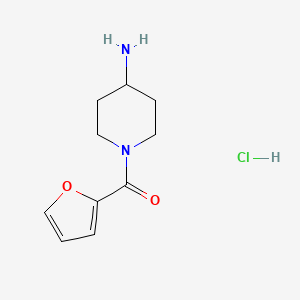![molecular formula C10H17ClN2O B3086318 2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1158735-57-9](/img/structure/B3086318.png)
2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride
Overview
Description
“2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1158735-57-9. It has a molecular weight of 216.71 . The compound is typically stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-3-5-11-6-4-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 216.71 .Scientific Research Applications
Biomarker Development for Cancer Research
Studies have highlighted the use of certain compounds as biomarkers for assessing tobacco-related cancer risks. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides, derived from nicotine-specific nitrosamines, are used as biomarkers. These biomarkers are crucial for evaluating tobacco product exposure and potential cancer risks, underlining the importance of chemical compounds in cancer research and public health Hecht, 2002.
Drug Synthesis from Biomass
Levulinic acid (LEV), produced entirely from biomass, is a key building block for synthesizing a variety of value-added chemicals, including drug compounds. Its derivatives, through various chemical reactions, contribute to making drug synthesis more cost-effective and environmentally friendly. This emphasizes the role of chemical compounds in enhancing the sustainability of pharmaceutical manufacturing processes Zhang et al., 2021.
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is another compound that has shown promise in cancer therapy. Initially recognized for its immunosuppressive effects, FTY720 has demonstrated preclinical antitumor efficacy across several cancer models. Its cytotoxic effects, independent of phosphorylation, indicate a potential for S1PR-independent mechanisms in cancer treatment, showcasing the therapeutic applications of chemical compounds in oncology Zhang et al., 2013.
Biofuel Production
The production and application of n-butanol as a biofuel have been extensively reviewed, highlighting its competitive advantages over traditional fuels and other biofuels like ethanol. N-butanol's properties, such as higher energy content and compatibility with existing fuel infrastructure, underscore the importance of chemical research in the development of renewable energy sources Jin et al., 2011.
Safety and Hazards
properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-3-5-11-6-4-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAANTJWQIOOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)
amine hydrochloride](/img/structure/B3086262.png)




amine hydrochloride](/img/structure/B3086298.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)